2-(4-Methoxy-2-nitrophenyl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile and related compounds involves multiple steps, including nitration, methoxylation, and the introduction of the acetonitrile group. A notable study is the synthesis and spectrophotometric analysis of related porphyrins, which showcases the intricate processes involved in creating complex organic structures with nitrophenyl and methoxyphenyl groups (Ivanova et al., 2015).
Molecular Structure Analysis
The molecular structure of (4-nitrophenyl)acetonitrile and its carbanion form have been studied extensively, providing insights into the electronic configuration and structural changes upon conversion. These studies involve quantitative IR spectra and ab initio force field calculations, highlighting the significant spectral and structural changes during conversion to the carbanion form (Binev et al., 2000).
Scientific Research Applications
Photohydrolysis of Phosphotriesters
Phosphotriesters composed of methoxy-nitrophenyl groups can undergo quantitative photohydrolysis in aqueous acetonitrile, yielding phosphodiester or phosphomonoester. This reaction, facilitated by hydroxide attack on phosphoryl phosphorus and the ipso-carbon in the triplet excited state, suggests potential synthetic utility in creating specific phosphorous-containing compounds (Graciani, Swanson, & Kelly, 1995).
Crystal Structure Determination
The crystal structures of several benzene derivatives, including nitro-phenyl-acetonitriles, were determined using X-ray powder diffraction. This research highlights the importance of structural determination in understanding the properties and potential applications of such compounds (Goubitz et al., 1999).
Diels–Alder Reactions
The Diels–Alder reactions involving methoxy-nitrophenyl substituted oxazoles demonstrate synthetic pathways to create complex molecules, potentially useful in materials science and organic synthesis (Ibata et al., 1986).
Reaction Kinetics in Electrochemistry
Studies on the reaction kinetics of electrogenerated anthracene cation radicals with methanol reveal the influence of substituents like methoxy and nitro groups on reaction mechanisms. Such investigations provide insights into the behavior of organic molecules in electrochemical environments (Oyama et al., 2000).
Proton Transfer Complexes
The formation of proton transfer complexes between aminopyrimidines and dichloro-nitrophenol in acetonitrile has been studied, showcasing the potential of such interactions in analytical chemistry and molecular recognition (Habeeb, Al-Attas, & Basha, 2009).
properties
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(4-5-10)9(6-8)11(12)13/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFVSMHCRCHFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457929 | |
Record name | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2-nitrophenyl)acetonitrile | |
CAS RN |
105003-90-5 | |
Record name | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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